Carmichaenine A
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Overview
Description
The compound Carmichaenine A is a complex organic molecule with a unique hexacyclic structure. This compound is characterized by multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and stereochemistry .
Biology
In biology, this compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors. Its complex structure makes it a candidate for studying molecular recognition and binding .
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it a candidate for drug development .
Industry
In industry, this compound may be used as a precursor for the synthesis of other complex molecules. Its unique structure and reactivity make it valuable for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of Carmichaenine A involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups and stereocenters allow it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3R,4S,5S,7R,8S,9S,11S,14R,16R,18S)-4,16,18-Triacetoxy-7-formyl-7,10-dimethyl-15-methylene-13-oxo-10-azahexacyclo[7.7.1.12,14.01,12.03,8.03,11]octadec-5-yl benzoate
- (2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,6S)-6-{[(2R,3R,4S,6S)-6-{[(2R,3S,4S,6S)-6-{[(2R,4R,5R,5a’R,6R,6’R,8’S,9a’R)-8’-{(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy}-4-methoxy-6,6’-dimethyloctahydro-6’H-spiro[pyran-2,4’-pyrano[3,4-f][1,3,5]trioxepin]-5-yl]oxy}-4-hydroxy-2-methyltetrahydro-2H-pyran-3-yl]oxy}-4-methoxy-2-methyltetrahydro-2H-pyran-3-yl]oxy}-4-methoxy-2-methyltetrahydro-2H-pyran-3-yl]oxy}-4-methoxy-6-methyltetrahydro-2H-pyran-3,5-diol
Uniqueness
The uniqueness of Carmichaenine A lies in its specific stereochemistry and functional group arrangement, which confer unique reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C31H43NO7 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate |
InChI |
InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(22(19)24(18)34,23(27(31)32)25(38-4)26(29)31)39-28(35)17-9-7-6-8-10-17/h6-10,18-27,33-34H,5,11-16H2,1-4H3/t18-,19-,20+,21+,22-,23?,24+,25+,26-,27-,29+,30-,31+/m1/s1 |
InChI Key |
BKAIYZAGPZZPPF-WAFIBSPFSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |
Origin of Product |
United States |
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